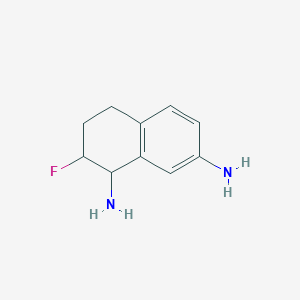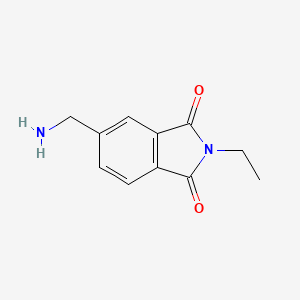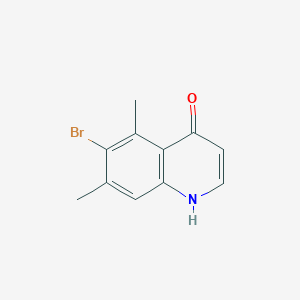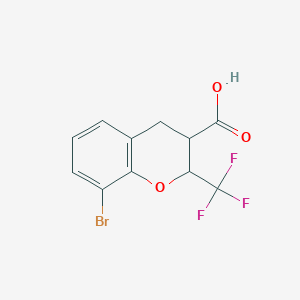![molecular formula C14H18FNO2 B13196259 1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13196259.png)
1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentane ring substituted with an amino group and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclopentane Ring: Starting with a suitable cyclopentane precursor, the ring is functionalized to introduce the carboxylic acid group.
Introduction of the Fluorophenyl Group: This step involves the substitution reaction where a fluorophenyl group is attached to the cyclopentane ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, controlled temperature, and pressure conditions are often employed to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted cyclopentane derivatives, alcohols, and oxides, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino and fluorophenyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
- 1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid
- 1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentane-1-carboxylic acid
- 1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentane-1-carboxylic acid
Uniqueness: 1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. This fluorinated compound often exhibits improved stability and bioavailability compared to its non-fluorinated counterparts.
Properties
Molecular Formula |
C14H18FNO2 |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
1-[2-amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H18FNO2/c15-11-5-3-10(4-6-11)12(9-16)14(13(17)18)7-1-2-8-14/h3-6,12H,1-2,7-9,16H2,(H,17,18) |
InChI Key |
WYXSNQBHYPVOBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(CN)C2=CC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13196177.png)





![1-[1-(Aminomethyl)cyclohexyl]ethan-1-ol](/img/structure/B13196206.png)



![4-[(2-Aminophenyl)methyl]phenol](/img/structure/B13196235.png)

![2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13196247.png)
![1-[(Benzyloxy)carbonyl]-4-bromo-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13196251.png)
